molecular formula C9H17NO3 B569156 (S)-8-amino-7-oxononanoic acid hydrochloride CAS No. 177408-65-0

(S)-8-amino-7-oxononanoic acid hydrochloride

Cat. No.: B569156
CAS No.: 177408-65-0
M. Wt: 187.24 g/mol
InChI Key: GUAHPAJOXVYFON-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Amino-7-oxononanoic acid hydrochloride is a chiral compound that serves as a key intermediate in the enzymatic synthesis of biotin (vitamin B7) . This enantiomerically pure form is critical for selective reactions in multi-step pharmaceutical and fine chemical manufacturing processes, particularly in the production of enantiomerically pure biotin . In research settings, it is identified as a vitamer of biotin and has been shown to increase proliferation in S. cerevisiae in a concentration-dependent manner . Researchers should note that the compound can racemize in culture media in a pH-dependent manner, with a higher racemization rate under very low pH conditions, which is a significant consideration for experimental design . Furthermore, studies in M. tuberculosis have observed that exogenous application of racemic KAPA leads to an accumulation of the 8(R)-KAPA form in cultures . Beyond its role in vitamin and cofactor synthesis, this compound is also utilized in the preparation of biotinylated compounds for various biochemical applications, including diagnostic assays and affinity purification techniques . This product is intended for research purposes only and is not intended for human consumption or therapeutic use. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177408-65-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(8S)-8-amino-7-oxononanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

GUAHPAJOXVYFON-ZETCQYMHSA-N

SMILES

CC(C(=O)CCCCCC(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)CCCCCC(=O)O)N

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N

Appearance

Assay:≥98%A crystalline solid

Synonyms

AOP;  (8S)-8-Amino-7-oxo-nonanoic Acid Hydrochloride

Origin of Product

United States

Preparation Methods

Substrate Specificity and Enzyme Mechanisms

The enzymatic synthesis of (S)-8-amino-7-oxononanoic acid is primarily mediated by 8-amino-7-oxononanoate synthase (BioF) , a pyridoxal 5′-phosphate (PLP)-dependent enzyme. BioF catalyzes the decarboxylative condensation of L-alanine with a pimelate thioester to form the (S)-configured product.

Reaction Conditions:

ParameterValue
pH7.5
Temperature37°C
CofactorPLP (10–50 µM)
Kinetic Constant (Km)25 µM (E. coli, pimeloyl-CoA)

The reaction proceeds via a PLP-stabilized quinonoid intermediate, facilitating decarboxylation of L-alanine and subsequent C–C bond formation.

Comparative Analysis of BioF Orthologs

BioF enzymes from different bacterial species exhibit divergent substrate affinities and catalytic efficiencies:

OrganismPreferred SubstrateKm (µM)Catalytic Efficiency (kcat/Km)
Escherichia coliPimeloyl-CoA/ACP251.2 × 10³ M⁻¹s⁻¹
Bacillus subtilisPimeloyl-CoA≤13.8 × 10³ M⁻¹s⁻¹

B. subtilis BioF demonstrates stricter specificity for pimeloyl-CoA, requiring the activity of pimeloyl-CoA synthetase (BioW) to convert exogenous pimelic acid into the requisite thioester. In contrast, E. coli BioF accommodates both pimeloyl-CoA and pimeloyl-ACP, enabling flexibility in substrate sourcing.

Chemical Synthesis Routes

Stepwise Organic Synthesis

Chemical preparation of (S)-8-amino-7-oxonanoic acid hydrochloride involves sequential functionalization of a linear carbon chain:

  • Amino Group Introduction :

    • Reductive Amination : A ketone precursor (e.g., 7-oxononanoic acid) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride.

    • Chiral Resolution : Enantioselective synthesis is achieved via asymmetric catalysis or enzymatic resolution to yield the (S)-configuration.

  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid (1–2 M) in ethanol or water, followed by crystallization to obtain the hydrochloride salt.

Typical Yields:

StepYield (%)Purity (HPLC)
Reductive Amination65–75≥90%
Salt Formation85–95≥98%

Challenges in Chemical Synthesis

  • Stereochemical Control : Ensuring enantiomeric excess (ee) >99% requires costly chiral auxiliaries or catalysts.

  • Oxidative Degradation : The α-keto moiety is prone to oxidation, necessitating inert atmosphere handling.

Industrial-Scale Production

Fermentation-Based Approaches

Industrial biosynthesis leverages recombinant E. coli or B. subtilis strains overexpressing BioF and BioW under inducible promoters.

ParameterE. coli OptimizationB. subtilis Optimization
Fermentation Time48–72 h60–84 h
Yield (g/L)12–158–10
Downstream PurityIon-exchange chromatography (>95%)Crystallization (>90%)

Process Economics

  • Substrate Costs : Pimelic acid (∼$200/kg) contributes to 40–50% of total production costs.

  • Enzyme Stability : Immobilized BioF retains >80% activity after 10 reaction cycles, reducing biocatalyst expenses.

Analytical Characterization

Quality Control Metrics

MethodSpecification
HPLC Retention time: 8.2 min (C18 column)
NMR (¹H)δ 1.3–1.6 (m, 6H, CH₂), δ 2.4 (t, 2H, COCH₂)
Mass Spec [M+H]⁺ = 188.1 m/z (free base)

Regulatory Compliance

The hydrochloride salt meets USP/EP standards for biotin precursor synthesis, with limits for heavy metals (<10 ppm) and residual solvents (<0.1%).

Emerging Methodologies

Chemoenzymatic Hybrid Routes

Recent advances combine chemical synthesis of pimeloyl-CoA with enzymatic condensation using immobilized BioF, achieving 85% overall yield and reducing reliance on costly CoA derivatives.

Metabolic Engineering

CRISPR-Cas9-edited E. coli strains with upregulated bioF and bioW show a 2.3-fold increase in KAPA titer compared to wild-type strains .

Chemical Reactions Analysis

Scientific Research Applications

(S)-8-amino-7-oxononanoic acid hydrochloride is a vitamer of biotin and plays a crucial role in the biosynthesis of biotin in microorganisms. It is involved in metabolic pathways that are essential for the growth and proliferation of certain bacterial strains, notably Escherichia coli and Mycobacterium tuberculosis.

Applications in Microbiology

  • Microbial Growth Promotion :
    • This compound has been shown to increase the proliferation of Saccharomyces cerevisiae in a concentration-dependent manner. This property makes it valuable for studies involving yeast metabolism and fermentation processes .
  • Antimicrobial Research :
    • The compound's role in microbial metabolism positions it as a potential target for developing antimicrobial agents. By inhibiting the biosynthesis pathways that utilize this compound, researchers can explore new strategies for combating bacterial infections .

Applications in Agricultural Science

  • Herbicide Development :
    • Research indicates that derivatives of nonanoic acid, including this compound, can be used to formulate herbicides effective against various weed species. For instance, ammonium nonanoate, derived from nonanoic acid, has been approved for use in organic farming .
  • Plant Growth Regulation :
    • The compound may influence plant growth by modulating microbial populations in the rhizosphere or through direct effects on plant metabolism. Studies are ongoing to determine its efficacy as a biostimulant or growth enhancer in crops .

Case Studies

StudyFocusFindings
Magrath et al., 1994Glucosinolate BiosynthesisInvestigated the role of MAM genes in glucosinolate chain elongation; highlighted potential applications of related compounds like this compound in plant metabolism .
Cayman Chemical StudyMicrobial ProliferationDemonstrated that this compound enhances growth in Saccharomyces cerevisiae; supports its application in fermentation industries .
USDA ResearchOrganic HerbicidesEvaluated ammonium nonanoate's effectiveness as an organic herbicide; implications for using related compounds like this compound in sustainable agriculture .

Comparison with Similar Compounds

Key Observations:

Chain Length and Functional Groups: The 8-amino-7-oxo motif is conserved across compounds like 8-amino-7-oxooctanoic acid (shorter chain) and 7-keto-8-aminopelargonic acid (keto group variation). Chain length impacts enzyme specificity; for example, M. tuberculosis DAPA AT exclusively recognizes the S-enantiomer of 8-amino-7-oxononanoic acid . 5-Aminolevulinic acid (5-ALA), a 5-carbon analog, lacks the extended aliphatic chain required for biotin synthesis but is critical in heme biosynthesis .

Enantiomeric Specificity: The S-enantiomer of 8-amino-7-oxononanoic acid is bioactive, while the R-enantiomer accumulates in microbial cultures due to enzymatic discrimination . Racemization under physiological pH complicates applications requiring enantiopure forms .

Comparative Enzymatic Studies

  • E. coli DAPA AT exhibits strict stereospecificity for the S-enantiomer, whereas M. tuberculosis enzymes show slower kinetics, leading to R-enantiomer accumulation .
  • Racemic (±)-8-amino-7-oxononanoic acid is used to study pH-dependent racemization kinetics, which affects experimental outcomes in microbial cultures .

Antimicrobial Potential

  • Chiral analogs of 8-amino-7-oxononanoic acid inhibit DAPA AT in M.

Biological Activity

(S)-8-amino-7-oxononanoic acid hydrochloride, also known as kapa CPD or 7-keto-8-aminopelargonate, is an amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, medicine, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C9H17NO3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 177408-66-1
  • Hydrochloride Form : Enhances solubility and stability in aqueous solutions.

The compound features an amino group, a keto group, and a nonanoic acid backbone, making it a unique entity among amino acids.

The biological activity of this compound primarily involves its interaction with metabolic pathways and specific molecular targets:

  • Enzymatic Interactions : It acts on enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases. These interactions can influence metabolic processes and energy production within cells.
  • Metabolic Pathways : The compound is implicated in the synthesis and degradation of amino acids, which are crucial for various physiological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Metabolic Regulation :
    • Studies suggest its role as a potential biomarker for metabolic disorders, indicating its importance in diagnosing and monitoring conditions like obesity and diabetes.
  • Therapeutic Potential :
    • Investigated for its therapeutic applications in treating metabolic disorders. Its ability to modulate metabolic pathways positions it as a candidate for drug development .
  • Antimicrobial Properties :
    • Preliminary investigations have shown that derivatives of nonanoic acids exhibit antimicrobial activity against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Metabolic Pathways : A study highlighted the compound's involvement in the biotin biosynthesis pathway within Escherichia coli, demonstrating its essential role in microbial metabolism .
  • Antimicrobial Activity Assessment : Research assessing the antimicrobial efficacy of related compounds showed that certain nonanoic acid derivatives inhibited growth in gram-positive bacteria at specific concentrations, indicating potential applications in developing antimicrobial agents .

Comparative Analysis

Property/ActivityThis compoundOther Amino Acid Derivatives
Molecular Weight187.24 g/molVaries
SolubilityHigh (hydrochloride form)Depends on derivative
Role in MetabolismYesVaries
Antimicrobial ActivityPotentialYes
Therapeutic ApplicationsMetabolic disordersVarious

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.